molecular formula C7H6ClNO2 B8767309 5-Chloro-2-hydroxybenzaldehyde oxime

5-Chloro-2-hydroxybenzaldehyde oxime

Cat. No.: B8767309
M. Wt: 171.58 g/mol
InChI Key: FXAILOLNECSGMI-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxybenzaldehyde oxime (C₇H₅ClNO₂) is a derivative of 5-chloro-2-hydroxybenzaldehyde, a compound extensively studied for its role in synthesizing Schiff bases and coordination complexes. The parent aldehyde features a hydroxyl (-OH) and a carbonyl (C=O) group, enabling intramolecular hydrogen bonding (O–H⋯O) and participation in condensation reactions . The compound’s synthesis often involves hydroxylamine reactions with the aldehyde precursor, as seen in protocols for related derivatives .

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

4-chloro-2-(hydroxyiminomethyl)phenol

InChI

InChI=1S/C7H6ClNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H

InChI Key

FXAILOLNECSGMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Features

5-Chloro-2-hydroxybenzaldehyde oxime shares structural motifs with other hydroxybenzaldehyde derivatives and oximes. Key comparisons include:

  • Bond Lengths and Hydrogen Bonding: The parent aldehyde, 5-chloro-2-hydroxybenzaldehyde, exhibits a C=O bond length of 1.217 Å and a C–O (phenolic) bond of 1.346 Å, influenced by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups . In contrast, oxime derivatives like di(1H-tetrazol-5-yl)methanone oxime (C₃H₄N₈O) feature extensive intermolecular hydrogen bonds (N–H⋯N/O), contributing to higher thermal stability (decomposition at 288.7°C vs. unreported data for the target oxime) .
  • Crystal Packing: The parent aldehyde forms zigzag chains via O–H⋯O interactions along the [010] direction . Oximes such as 5,5′-(hydrazonomethylene)bis(1H-tetrazole) exhibit denser packing (orthorhombic space group Pbc2₁) due to additional hydrogen-bonding networks .

Thermal Stability and Reactivity

Compound Molecular Formula Decomposition Temperature (°C) Key Stabilizing Features
This compound C₇H₅ClNO₂ Not reported Intramolecular H-bonding (O–H⋯N)
Di(1H-tetrazol-5-yl)methanone oxime C₃H₄N₈O 288.7 Multiple N–H⋯O/N bonds
4-Methylpentan-2-one oxime C₆H₁₃NO Not reported Linear alkyl chain, weaker H-bonds

The absence of thermal decomposition data for this compound highlights a research gap. However, its structural similarity to tetrazole-based oximes suggests that introducing nitrogen-rich groups could enhance stability.

Substituent Effects

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